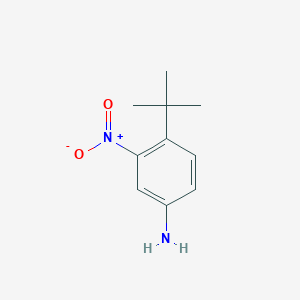

4-Tert-butyl-3-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243653. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)8-5-4-7(11)6-9(8)12(13)14/h4-6H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBIPCNLIXXUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311478 | |

| Record name | 4-tert-butyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31951-12-9 | |

| Record name | 31951-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-butyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(TERT-BUTYL)-3-NITROANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-tert-butyl-3-nitroaniline chemical properties"

An In-depth Technical Guide to the Chemical Properties of 4-tert-butyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

This compound is an aromatic organic compound characterized by the presence of a bulky tert-butyl group and a nitro group on the aniline backbone. This unique substitution pattern imparts specific steric and electronic properties to the molecule, making it a compound of interest for synthetic chemists. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the basicity of the amino group, while the tert-butyl group introduces considerable steric hindrance. These features make this compound a potentially valuable intermediate in the synthesis of more complex molecules in various fields, including pharmaceuticals and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| CAS Number | 31951-12-9 | [2] |

| Appearance | Not explicitly stated, likely a solid | |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Solubility | Insoluble in water | |

| LogP | 2.4745 | [2] |

| Topological Polar Surface Area (TPSA) | 69.16 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis of this compound

A plausible synthetic route for this compound involves a multi-step process starting from 4-tert-butylaniline. This strategy is necessary to control the regioselectivity of the nitration reaction and to prevent unwanted side reactions, such as oxidation of the aniline. The general workflow involves protection of the amino group, followed by nitration, and subsequent deprotection.[4]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the nitration of substituted anilines.[4]

Step 1: Acetylation of 4-tert-butylaniline

-

In a round-bottom flask, dissolve 4-tert-butylaniline (1.0 eq) in glacial acetic acid.

-

Add acetic anhydride (1.1 eq) dropwise to the solution while stirring.

-

Heat the reaction mixture to a gentle reflux for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid, N-(4-tert-butylphenyl)acetamide, by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral and then dry it in a vacuum oven.

Step 2: Nitration of N-(4-tert-butylphenyl)acetamide

-

In a flask cooled in an ice-salt bath (0-5 °C), dissolve the dried N-(4-tert-butylphenyl)acetamide (1.0 eq) in concentrated sulfuric acid.

-

In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid, maintaining the temperature below 10 °C.

-

Add the nitrating mixture dropwise to the acetamide solution, ensuring the reaction temperature remains between 0 and 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice. The solid product, N-(4-tert-butyl-3-nitrophenyl)acetamide, will precipitate.

-

Collect the solid by vacuum filtration, wash with water, and dry.

Step 3: Hydrolysis of N-(4-tert-butyl-3-nitrophenyl)acetamide

-

In a round-bottom flask equipped with a reflux condenser, suspend the dried N-(4-tert-butyl-3-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and pour it into ice-water.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude this compound.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization or column chromatography.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of the electron-donating amino group, the electron-withdrawing nitro group, and the sterically demanding tert-butyl group.

-

Amino Group Reactivity: The basicity of the amino group is significantly reduced due to the strong electron-withdrawing effect of the adjacent nitro group.[5] This makes it a weaker nucleophile compared to aniline.

-

Aromatic Ring Reactivity: The aromatic ring is deactivated towards electrophilic substitution due to the presence of the electron-withdrawing nitro group. The bulky tert-butyl group also sterically hinders the approach of electrophiles to the ortho positions.[5]

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin in the presence of hydrochloric acid (Sn/HCl). This reaction would yield 4-tert-butyl-1,3-diaminobenzene.[5]

Influence of Substituents on Chemical Properties

Caption: Influence of substituents on the chemical properties of this compound.

Predicted Spectroscopic Data

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | - Aromatic protons will appear in the range of 6.5-8.0 ppm. The proton ortho to the nitro group is expected to be the most deshielded. - The amino protons will likely appear as a broad singlet. - A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group will be observed around 1.3 ppm. |

| ¹³C NMR | - Aromatic carbons will be observed in the region of 110-150 ppm. - The carbon bearing the nitro group will be significantly deshielded. - The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the aliphatic region. |

| IR Spectroscopy | - N-H stretching vibrations of the primary amine are expected in the range of 3300-3500 cm⁻¹.[7] - Asymmetric and symmetric stretching vibrations of the nitro group will appear around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[7] - C-H stretching of the aromatic ring and the tert-butyl group will be observed. |

| Mass Spectrometry | - The molecular ion peak (M⁺) should be observed at m/z 194.[1][2] - Common fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺), a tert-butyl group ([M-57]⁺), or the nitro group ([M-46]⁺).[6] |

Applications

Nitroanilines are important intermediates in the synthesis of a wide range of industrial products.[8][9] While specific applications for this compound are not extensively documented, its structural features suggest potential utility in the following areas:

-

Dye and Pigment Industry: As a precursor to substituted phenylenediamines, which are key components in the manufacturing of azo dyes.[9]

-

Pharmaceutical Synthesis: The aniline and nitroaniline moieties are present in numerous pharmacologically active compounds. This molecule could serve as a building block for the synthesis of novel drug candidates.

-

Materials Science: The sterically hindered and electronically distinct nature of this compound could be exploited in the design of novel polymers and other advanced materials.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

Hazard Identification[1]

-

GHS Pictograms: Warning

-

Hazard Statements:

-

H317: May cause an allergic skin reaction.[1]

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][10]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][10]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][10]

-

P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

-

Personal Protective Equipment (PPE)[3][11]

-

Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH approved equipment.

-

Skin Protection: Handle with compatible chemical-resistant gloves. Dispose of contaminated gloves after use. Wear impervious clothing.

-

Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.

First Aid Measures[3][10]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures[3]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Special Hazards: Combustion may produce carbon oxides and nitrogen oxides (NOx).

Conclusion

This compound is a sterically hindered and electronically modified aniline derivative with potential as a synthetic intermediate. Its chemical behavior is dictated by the combined effects of the tert-butyl, nitro, and amino groups. While experimental data on this specific compound is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and essential safety information based on data from analogous compounds and established chemical principles. Further research into the synthesis and applications of this molecule is warranted to fully explore its potential in various fields of chemical science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 316163, 4-(Tert-butyl)-3-nitroaniline. Retrieved from [Link]1]

-

Capot Chemical Co., Ltd. (2018). MSDS of this compound. Retrieved from a publicly available safety data sheet.[3]

-

BenchChem. (n.d.). An In-depth Technical Guide to the Predicted Chemical Properties of 2,4,6-Tritert-butyl-3-nitroaniline. Retrieved from a publicly available technical guide on a similar compound.[5]

-

BenchChem. (n.d.). Technical Support Center: Synthesis of 2,4,6-Tritert-butyl-3-nitroaniline. Retrieved from a publicly available technical guide on a similar compound.[4]

-

TCI Chemicals. (n.d.). Safety Data Sheet for 4-Nitroaniline. Retrieved from a publicly available safety data sheet.[10]

-

Fisher Scientific. (2025). Safety Data Sheet for 4-Methyl-3-nitroaniline. Retrieved from a publicly available safety data sheet.[11]

-

MilliporeSigma. (2020). Safety Data Sheet. Retrieved from a publicly available safety data sheet.[12]

-

BenchChem. (n.d.). Technical Guide: Spectroscopic and Synthetic Profile of 2,4,6-Tritert-butyl-3-nitroaniline. Retrieved from a publicly available technical guide on a similar compound.[6]

-

BuyersGuideChem. (n.d.). Supplier CAS No 31951-12-9. Retrieved from a chemical supplier directory.[13]

-

Synocule Research Labs Pvt. Ltd. (2023). 4-(tert-butyl)-3-nitroaniline. Retrieved from [Link]]

-

ChemicalBook. (n.d.). 4-TERT-BUTYL-3-NITROBENZOIC ACID(59719-78-7) 1H NMR spectrum. Retrieved from a chemical database (note: this is for a related compound).[14]

-

Synocule Research Labs Pvt. Ltd. (2023). 4-(tert-butyl)-3-nitroaniline Hydrochloride. Retrieved from [Link]]

-

Zillow. (n.d.). 32839 Real Estate & Homes For Sale. Retrieved from a real estate website (note: irrelevant to chemical properties).[15]

-

ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline. Retrieved from a research publication platform.[7]

-

Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline. Retrieved from a patent database.[16]

-

Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from a chemical blog.[8]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from a video tutorial.[17]

-

Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from an online educational resource.[18]

-

CENTURY 21. (n.d.). Zip Code 32839: Homes for Sale. Retrieved from a real estate website (note: irrelevant to chemical properties).[19]

-

Quora. (2017). How 4-nitroaniline is a weaker base than 3-nitroaniline?. Retrieved from a question-and-answer website.[20]

-

Taylor & Francis. (n.d.). 4-nitroaniline – Knowledge and References. Retrieved from a publisher's online resource.[21]

-

Realtor.com. (n.d.). 32839, FL Homes for Sale & Real Estate. Retrieved from a real estate website (note: irrelevant to chemical properties).[22]

-

Realtor.com. (n.d.). Orlando, FL 32839. Retrieved from a real estate website (note: irrelevant to chemical properties).[23]

-

Movoto. (n.d.). Homes For Sale in 32839, FL. Retrieved from a real estate website (note: irrelevant to chemical properties).[24]

Sources

- 1. 4-(Tert-butyl)-3-nitroaniline | C10H14N2O2 | CID 316163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. capotchem.cn [capotchem.cn]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chempanda.com [chempanda.com]

- 9. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 13. Supplier CAS No 31951-12-9 - BuyersGuideChem [buyersguidechem.com]

- 14. 4-TERT-BUTYL-3-NITROBENZOIC ACID(59719-78-7) 1H NMR [m.chemicalbook.com]

- 15. 32839 Real Estate - 32839 Homes For Sale | Zillow [zillow.com]

- 16. CN103848706A - Synthesis method of substituted nitroaniline - Google Patents [patents.google.com]

- 17. youtube.com [youtube.com]

- 18. lehigh.edu [lehigh.edu]

- 19. C21 loading... [century21.com]

- 20. quora.com [quora.com]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. realtor.com [realtor.com]

- 23. realtor.com [realtor.com]

- 24. movoto.com [movoto.com]

Section 1: Strategic Importance and Applications

An In-Depth Technical Guide to the Synthesis of 4-tert-butyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a key chemical intermediate. The content herein is curated for scientific accuracy and practical application, drawing from established synthetic methodologies to ensure reliability and reproducibility in a laboratory setting.

This compound is a substituted aniline of significant interest in organic synthesis, primarily serving as a versatile building block for more complex molecules. Its unique substitution pattern, featuring a bulky tert-butyl group and a nitro group positioned ortho and meta to the amine respectively, provides a valuable scaffold for the construction of various target compounds. These include pharmaceuticals, agrochemicals, and specialty dyes and pigments.[1][2] In the pharmaceutical industry, nitroanilines are crucial intermediates in the development of new drugs.[1][3] The specific arrangement of functional groups in this compound allows for regioselective transformations, making it a valuable precursor in multi-step synthetic pathways.

Section 2: Core Synthetic Strategy: Electrophilic Nitration of 4-tert-butylaniline

The principal and most widely adopted method for preparing this compound is through the electrophilic nitration of 4-tert-butylaniline. However, direct nitration of the aniline presents challenges due to the high reactivity of the amino group, which can lead to oxidation and a mixture of isomers.[4] To achieve a high yield of the desired 3-nitro isomer, a protective strategy is typically employed.

The Rationale for Amine Protection

The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Direct nitration of 4-tert-butylaniline would primarily yield the 2-nitro and 4-nitro isomers. Since the para position is blocked by the tert-butyl group, a mixture of ortho-nitrated products would be expected. Furthermore, the strong oxidizing conditions of nitration can degrade the aniline ring.

To mitigate these issues, the amino group is temporarily converted to a less activating acetamido group (-NHCOCH₃). This is achieved through acetylation. The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for a more controlled nitration. Following nitration, the acetyl group is readily removed by hydrolysis to regenerate the amine.[5][6]

Overall Synthetic Workflow

The three-step synthesis is outlined in the workflow diagram below:

Caption: Workflow for the synthesis of this compound.

Section 3: Detailed Experimental Protocols

Step 1: Acetylation of 4-tert-butylaniline

Objective: To protect the amino group as an acetamide to moderate its reactivity and direct the subsequent nitration.

Protocol:

-

In a suitable reaction vessel, dissolve 4-tert-butylaniline in glacial acetic acid.

-

Add acetic anhydride to the solution.

-

Heat the mixture to reflux for 1-2 hours to ensure complete reaction.[5]

-

After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the N-(4-tert-butylphenyl)acetamide.

-

Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.

Step 2: Nitration of N-(4-tert-butylphenyl)acetamide

Objective: To introduce a nitro group onto the aromatic ring at the position ortho to the acetamido group.

Protocol:

-

In a flask cooled in an ice bath, slowly add the dried N-(4-tert-butylphenyl)acetamide to concentrated sulfuric acid with stirring, maintaining a low temperature.

-

In a separate vessel, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the acetamide, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C.[5]

-

After the addition is complete, continue to stir the mixture at a low temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the N-(4-tert-butyl-3-nitrophenyl)acetamide.

-

Collect the solid by vacuum filtration, wash extensively with cold water to remove residual acid, and dry.

Step 3: Hydrolysis of N-(4-tert-butyl-3-nitrophenyl)acetamide

Objective: To remove the acetyl protecting group and yield the final product, this compound.

Protocol:

-

Suspend the dried N-(4-tert-butyl-3-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask fitted with a reflux condenser.[5]

-

Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).[5]

-

Cool the reaction mixture and pour it into ice-water.

-

Neutralize the solution with a base, such as sodium hydroxide solution, to precipitate the crude this compound.[5]

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or methanol.

Section 4: Quantitative Data Summary

| Step | Starting Material | Key Reagents | Reaction Conditions | Product | Typical Yield |

| 1. Acetylation | 4-tert-butylaniline | Acetic anhydride, Acetic acid | Reflux, 1-2 h | N-(4-tert-butylphenyl)acetamide | High |

| 2. Nitration | N-(4-tert-butylphenyl)acetamide | Conc. HNO₃, Conc. H₂SO₄ | 0-5 °C, 1-2 h | N-(4-tert-butyl-3-nitrophenyl)acetamide | Good |

| 3. Hydrolysis | N-(4-tert-butyl-3-nitrophenyl)acetamide | Conc. HCl, Ethanol | Reflux, 4-6 h | This compound | High |

Section 5: Alternative Nitrating Agents

While the classical mixed acid (HNO₃/H₂SO₄) nitration is standard, research has explored alternative nitrating agents to achieve regioselectivity under milder conditions. One such reagent is tert-butyl nitrite (TBN).[7][8] TBN can be used for the regioselective ring nitration of N-alkyl anilines, often proceeding efficiently with a wide range of substrates.[7] These methods may offer advantages in terms of safety and reduced environmental impact as they can sometimes avoid the use of strong acids.[9]

Section 6: Safety and Handling

-

Acids: Concentrated sulfuric and nitric acids are highly corrosive and potent oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Anilines: Aniline and its derivatives are toxic and can be absorbed through the skin. Avoid direct contact and inhalation.

-

Nitration Reaction: The nitration reaction is exothermic and can proceed vigorously if not properly controlled. Maintain low temperatures and slow, dropwise addition of the nitrating mixture.

Section 7: References

-

ResearchGate. (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. Retrieved from [Link]

-

Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline. Retrieved from

-

Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from [Link]

-

RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

-

RSC Publishing. (n.d.). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Retrieved from [Link]

-

University of Connecticut. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

-

ChemIQSoc. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. Retrieved from [Link]

-

Synocule. (2023). 4-(tert-butyl)-3-nitroaniline. Retrieved from [Link]

-

Synocule. (2023). 4-(tert-butyl)-3-nitroaniline Hydrochloride. Retrieved from [Link]

-

Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline. Retrieved from

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

Sources

- 1. chempanda.com [chempanda.com]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fchpt.stuba.sk [fchpt.stuba.sk]

- 7. researchgate.net [researchgate.net]

- 8. Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. CN103848706A - Synthesis method of substituted nitroaniline - Google Patents [patents.google.com]

Section 1: Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 4-tert-butyl-3-nitroaniline (CAS: 31951-12-9): Properties, Synthesis, and Scientific Context

Introduction

This compound (CAS No. 31951-12-9) is a substituted aromatic amine that presents a unique combination of steric and electronic features. As a member of the nitroaniline family, it belongs to a class of compounds widely recognized as crucial intermediates in the synthesis of dyes, polymers, and a diverse range of pharmaceuticals.[1][2] The strategic placement of a bulky tert-butyl group adjacent to a nitro group on the aniline scaffold imparts significant steric hindrance, which can be exploited to direct chemical reactivity and influence the physicochemical properties of derivative molecules. This guide offers a comprehensive technical overview for researchers and drug development professionals, consolidating available data and providing expert-driven insights into its properties, a proposed synthetic pathway, and its potential applications as a chemical building block.

This compound is characterized by a benzene ring substituted with an amino group, a nitro group, and a tert-butyl group. This substitution pattern, specifically the ortho-nitro and para-tert-butyl relationship to the amine, dictates its chemical behavior.

Chemical Structure

Caption: 2D Structure of this compound.

Physicochemical and Computational Data Summary

The following table summarizes key identifiers and computed properties for this compound, which are essential for experimental design, safety assessment, and analytical method development.

| Property | Value | Reference(s) |

| CAS Number | 31951-12-9 | [3][4][5] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [3][5] |

| Molecular Weight | 194.23 g/mol | [3][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 3-nitro-4-tert-butylaniline | [3][5] |

| SMILES | CC(C)(C)C1=C(C=C(C=C1)N)[O-] | [3][5] |

| Topological Polar Surface Area (TPSA) | 69.16 Ų | [3] |

| LogP (Computed) | 2.47 - 2.7 | [3][5] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 1 | [3] |

Section 2: Proposed Synthesis Protocol

Causality of Experimental Design: The amino group of aniline is highly activating and susceptible to oxidation under harsh nitrating conditions (concentrated nitric and sulfuric acids). Furthermore, protonation of the amine under acidic conditions would form an anilinium ion, which is a meta-director. To ensure clean nitration and achieve the desired 3-nitro isomer (ortho to the tert-butyl group), the amine must first be "protected" by converting it into a less activating, ortho,para-directing amide group. This acetamide group is bulky enough to favor nitration at the less-hindered position ortho to the tert-butyl group.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Protection of 4-tert-butylaniline (Acetylation)

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 1.0 equivalent of 4-tert-butylaniline in pyridine or dichloromethane.

-

Slowly add 1.1 equivalents of acetic anhydride dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by pouring the mixture into ice-water.

-

Collect the precipitated solid, N-(4-tert-butylphenyl)acetamide, by vacuum filtration. Wash the solid with cold water until the filtrate is neutral and dry thoroughly under vacuum.

Step 2: Regioselective Nitration

-

In a flask cooled to 0-5 °C in an ice-salt bath, carefully add the dried N-(4-tert-butylphenyl)acetamide (1.0 eq) in portions to concentrated sulfuric acid with stirring.

-

In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid, ensuring the temperature remains below 10 °C.

-

Add the nitrating mixture dropwise to the acetamide solution, maintaining the reaction temperature between 0 and 5 °C.

-

Stir the mixture at this temperature for 1-2 hours post-addition.

-

Carefully pour the reaction mixture onto crushed ice. The solid N-(4-tert-butyl-3-nitrophenyl)acetamide will precipitate.

-

Collect the solid by vacuum filtration, wash extensively with cold water, and dry.

Step 3: Deprotection (Hydrolysis)

-

Suspend the crude N-(4-tert-butyl-3-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl) in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the solution carefully with a base (e.g., sodium hydroxide or sodium carbonate solution) until the product precipitates completely.

-

Collect the crude this compound by vacuum filtration, wash with water, and dry.

Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[9][10]

Section 3: Potential Applications and Scientific Context

While specific applications for this compound are not documented, its structure is highly suggestive of its utility as a specialized chemical intermediate.

1. Precursor to Diamines: The most straightforward and valuable transformation is the reduction of the nitro group to a primary amine. This reaction would yield 4-tert-butylbenzene-1,3-diamine . This diamine, featuring a bulky, lipophilic group, could serve as a unique monomer in polymer science or as a scaffold for synthesizing complex molecules in medicinal chemistry. Standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or reduction with metals in acid (e.g., Sn/HCl), would be effective.[11]

Caption: Key transformation into a versatile diamine intermediate.

2. Role in Drug Discovery: Aromatic nitro compounds are a well-established class of molecules in pharmacology, present in various approved drugs.[2] The nitro group can act as a bioisostere or be metabolically reduced in vivo to exert a biological effect. The unique steric and electronic environment of this compound makes it an interesting starting point for generating novel library compounds for screening in drug discovery programs.

3. Intermediate for Dyes and Pigments: Nitroanilines are foundational precursors for azo dyes.[12] Through diazotization of the primary amino group followed by coupling with an appropriate aromatic partner, this compound could be used to synthesize novel dyes with potentially unique solubility and spectral properties conferred by the tert-butyl group.

Section 4: Safety, Handling, and Storage

Comprehensive toxicological properties for this specific compound have not been thoroughly investigated.[4][13] Therefore, it must be handled with the utmost care, assuming it is hazardous. The following information is synthesized from available Safety Data Sheets (SDS) and supplier information.

Hazard Identification and Personal Protective Equipment (PPE)

| Hazard Class | GHS Code | Description |

| Skin Sensitization | H317 | May cause an allergic skin reaction. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Respiratory Irritation | H335 | May cause respiratory irritation. |

Recommended PPE:

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[4]

-

Eye Protection: Use chemical safety goggles or a face shield.[13]

-

Respiratory Protection: Use in a well-ventilated area or chemical fume hood. If dust is generated, use a NIOSH (US) or CEN (EU) approved particle respirator.[4]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

Handling, Storage, and First Aid

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation. Use only in a chemical fume hood. Wash hands thoroughly after handling.[13]

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and protect from light.[3][13]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[13]

-

First Aid Measures:

-

If Inhaled: Move person into fresh air. Consult a physician.[4]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]

-

Conclusion

This compound, CAS 31951-12-9, is a chemical intermediate whose value lies in the unique interplay between its functional groups and steric profile. While direct experimental data on its properties and applications are sparse, a robust understanding can be built from established chemical principles. The proposed synthesis provides a clear and logical pathway for its preparation in a laboratory setting. Its primary utility is projected to be as a precursor to 4-tert-butylbenzene-1,3-diamine and other complex molecules for application in materials science, dye chemistry, and pharmaceutical research. Strict adherence to safety protocols is mandatory when handling this compound due to its irritant and sensitizing nature. This guide provides a foundational framework for scientists to safely handle, synthesize, and explore the potential of this versatile building block.

References

-

Capot Chemical Co., Ltd. MSDS of this compound. (2018-12-07). [Link]

-

BuyersGuideChem. Supplier CAS No 31951-12-9. [Link]

-

PubChem. 4-(Tert-butyl)-3-nitroaniline | C10H14N2O2 | CID 316163. [Link]

-

Organic Syntheses. o-NITROANILINE. [Link]

-

Albayati, T. M., & Doyle, A. M. Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. (2014). [Link]

- Google Patents. CN103848706A - Synthesis method of substituted nitroaniline.

-

Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications | Blog. [Link]

-

Wikipedia. 3-Nitroaniline. [Link]

-

Iaroshenko, V. O., et al. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. (2021). [Link]

-

Wikipedia. 4-Nitroaniline. [Link]

-

PrepChem.com. Preparation of 4-methyl-3-nitroaniline. [Link]

Sources

- 1. chempanda.com [chempanda.com]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. capotchem.cn [capotchem.cn]

- 5. 4-(Tert-butyl)-3-nitroaniline | C10H14N2O2 | CID 316163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN103848706A - Synthesis method of substituted nitroaniline - Google Patents [patents.google.com]

- 8. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. prepchem.com [prepchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 13. matrixscientific.com [matrixscientific.com]

"physical properties of 4-tert-butyl-3-nitroaniline"

An In-Depth Technical Guide to the Physical Properties of 4-tert-butyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic organic compound featuring a core aniline structure substituted with a bulky tert-butyl group and an electron-withdrawing nitro group. This specific arrangement of functional groups—a sterically hindering alkyl group ortho to an amino group and meta to a nitro group—imparts a unique set of physicochemical characteristics. Understanding these properties is paramount for its application in medicinal chemistry, materials science, and organic synthesis, where it may serve as a crucial building block or intermediate.

The interplay between the lipophilic tert-butyl group and the polar amine and nitro functionalities dictates its solubility, reactivity, and crystalline nature. This guide provides a comprehensive analysis of the known and predicted physical properties of this compound, supported by established analytical methodologies and authoritative data sources. The causality behind its properties is explored to provide field-proven insights for laboratory applications.

Molecular Identity and Structure

The foundational step in characterizing any chemical compound is to establish its precise molecular identity.

-

IUPAC Name: 4-(tert-butyl)-3-nitroaniline[1]

-

Synonyms: 3-nitro-4-tert-butylaniline, Benzenamine, 4-(1,1-dimethylethyl)-3-nitro-[1][2]

The compound's connectivity and spatial arrangement are represented by its chemical structure and standard chemical identifiers.

-

InChI: InChI=1S/C10H14N2O2/c1-10(2,3)8-5-4-7(11)6-9(8)12(13)14/h4-6H,11H2,1-3H3[1]

-

InChIKey: KGBIPCNLIXXUQA-UHFFFAOYSA-N[1]

Caption: Chemical structure of this compound.

Summary of Physical Properties

The following table summarizes the key physical and computed properties of this compound, providing a quick reference for researchers.

| Property | Value | Source |

| Molecular Weight | 194.23 g/mol | [1][2][4] |

| Monoisotopic Mass | 194.105527694 Da | [1] |

| Appearance | Yellow to orange or brown crystalline solid | [7][8] (Inferred from similar compounds) |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Purity | ≥95% or ≥97% (Commercially available) | [2][4] |

| LogP (Predicted) | 2.7 | [1] |

| TPSA (Topological Polar Surface Area) | 69.16 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2] |

Detailed Analysis of Physicochemical Properties

Molecular Weight and State

The molecular weight of this compound, calculated from its molecular formula C₁₀H₁₄N₂O₂, is 194.23 g/mol .[1][2][4] Based on the properties of analogous aromatic amines like 4-methyl-3-nitroaniline, this compound is expected to be an orange or brown crystalline solid at standard temperature and pressure.[7][8]

Solubility Profile

While specific experimental solubility data is scarce, a robust prediction can be made based on the molecule's structure. The large, nonpolar tert-butyl group imparts significant lipophilic (fat-loving) character. Conversely, the primary amine (-NH₂) and nitro (-NO₂) groups introduce polarity and the capacity for hydrogen bonding.[9][10]

-

Polar Solvents (e.g., Water): Solubility is expected to be low due to the dominance of the hydrophobic tert-butyl group and the overall aromatic system.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Higher solubility is anticipated due to the lipophilic nature of the tert-butyl group and benzene ring.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected as these solvents can interact with the polar nitro and amine groups without being hindered by strong hydrogen-bonding networks.

-

Alcohols (e.g., Ethanol, Methanol): Moderate solubility is likely, as these solvents have both polar and nonpolar characteristics.

The predicted LogP value of 2.7 indicates a preference for an octanol phase over an aqueous phase, reinforcing the expectation of low water solubility.[1]

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons, the amine protons, and the tert-butyl protons. Based on related structures, the aromatic protons would appear as complex multiplets or distinct doublets and doublets of doublets in the 6.5-7.5 ppm range. The amine (-NH₂) protons would likely appear as a broad singlet, and the nine equivalent protons of the tert-butyl group would present as a sharp singlet around 1.3-1.5 ppm.[11]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the six unique aromatic carbons, with those bonded to the nitro and amine groups being significantly shifted. The quaternary carbon and the three methyl carbons of the tert-butyl group would also be clearly identifiable.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:

-

N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region for the primary amine.

-

N=O stretching (asymmetric & symmetric): Strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, characteristic of a nitro group.

-

C-H stretching: Bands just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the aliphatic C-H of the tert-butyl group.

-

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

-

UV-Visible Spectroscopy: Nitroanilines are known to be chromophoric. 4-nitroaniline, a related isomer, exhibits a strong absorption maximum around 380 nm.[12] this compound is expected to have a similar UV-Vis profile, with a primary absorption band in the UVA range, making it a colored compound. This absorption is due to π → π* electronic transitions within the conjugated aromatic system.

Experimental Protocols for Characterization

To ensure scientific integrity, all experimental work must be self-validating. The following are standardized protocols for determining the key physical properties of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol is a gold-standard method for determining the equilibrium solubility of a compound.

Objective: To quantify the solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, hexane, DMSO)

-

Scintillation vials with screw caps

-

Constant temperature shaker bath (e.g., 25 °C)

-

Syringe filters (0.45 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is critical to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of each test solvent to the corresponding vials.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate for 24-48 hours to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for 1-2 hours for the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step removes any undissolved micro-particulates.

-

Dilution: Accurately dilute the filtered saturate with a suitable solvent to bring its concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC method to determine the concentration. Calculate the original solubility in units such as mg/mL or mol/L.

Caption: Workflow for equilibrium solubility determination.

Protocol for Spectroscopic Analysis

Objective: To obtain ¹H NMR, IR, and UV-Vis spectra for structural verification.

Procedure:

-

¹H NMR: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved. Acquire the spectrum on a 400 MHz or higher spectrometer.

-

IR Spectroscopy: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration. Use a quartz cuvette to measure the absorbance from approximately 200 to 600 nm.

Safety and Handling

As a nitro-substituted aniline, this compound requires careful handling.

-

GHS Classification: It is classified as potentially causing skin sensitization (H317).[1] Other hazards associated with similar nitroanilines include skin, eye, and respiratory irritation.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents.[2][6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

References

-

PubChem. (n.d.). 4-(Tert-butyl)-3-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Supplier CAS No 31951-12-9. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(tert-butyl)-3-nitroaniline (C10H14N2O2). Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. Retrieved from [Link]

- Google Patents. (2014). CN103848706A - Synthesis method of substituted nitroaniline.

-

RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

-

Synocule. (2023). 4-(tert-butyl)-3-nitroaniline Hydrochloride. Retrieved from [Link]

-

SpectraBase. (n.d.). ANILINE, 4-tert-BUTYL-, - Optional[13C NMR]. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2018). MSDS of this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]

-

NIST. (n.d.). p-Nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). UV−vis spectra for the reduction of 4-nitroaniline compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitroaniline. Retrieved from [Link]

-

The University of Texas MD Anderson Cancer Center. (n.d.). 3-Nitroaniline. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Methoxy-3-nitroaniline. Retrieved from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Supplier CAS No 31951-12-9 - BuyersGuideChem [buyersguidechem.com]

- 4. capotchem.cn [capotchem.cn]

- 5. 31951-12-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. capotchem.cn [capotchem.cn]

- 7. 4-Methyl-3-nitroaniline CAS#: 119-32-4 [m.chemicalbook.com]

- 8. 119-32-4 CAS MSDS (4-Methyl-3-nitroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-tert-butyl-3-nitroaniline

An in-depth technical guide to 4-tert-butyl-3-nitroaniline, focusing on its molecular weight, physicochemical properties, synthesis, and analytical characterization.

Abstract

This technical guide provides a detailed overview of this compound (CAS No. 31951-12-9), a substituted nitroaromatic amine. The document is structured to serve researchers, scientists, and professionals in drug development by consolidating essential data on its core physicochemical properties, with a primary focus on its molecular weight. Furthermore, this guide outlines a plausible synthetic pathway and presents detailed, field-proven protocols for its analytical characterization using modern chromatographic and spectroscopic techniques. The causality behind experimental choices is explained to provide practical insights for laboratory application.

Introduction and Compound Profile

This compound is a member of the nitroaniline class of compounds, characterized by a benzene ring substituted with an amino (-NH₂), a nitro (-NO₂), and a bulky tert-butyl group. The relative positions of these functional groups—particularly the electron-withdrawing nitro group and the electron-donating amino group—govern the molecule's electronic properties, reactivity, and potential applications. Nitroanilines, in general, are crucial intermediates in the synthesis of dyes, pharmaceuticals, and corrosion inhibitors.[1][2] The presence of the tert-butyl group in this specific molecule is expected to enhance its solubility in nonpolar organic solvents and introduce significant steric effects that can influence its reactivity in chemical synthesis.

The accurate determination of its molecular weight and a thorough understanding of its chemical profile are foundational for its use in quantitative analysis, reaction stoichiometry, and material characterization.

Physicochemical Properties and Molecular Structure

The fundamental properties of this compound are summarized below. The molecular weight is a critical parameter for any quantitative work, including preparation of standard solutions and stoichiometric calculations for synthesis.

Core Properties

A compilation of essential identifiers and computed chemical properties provides a foundational understanding of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3][4] |

| Synonyms | 3-nitro-4-tert-butylaniline | ChemScene[5] |

| CAS Number | 31951-12-9 | Matrix Scientific[6] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | Biosynth |

| Molecular Weight | 194.23 g/mol | ChemScene, PubChem[4][5] |

| Monoisotopic Mass | 194.105527694 Da | PubChem[3][4] |

| Physical Form | Solid | Sigma-Aldrich |

| Topological Polar Surface Area (TPSA) | 69.16 Ų | ChemScene[5] |

| Predicted LogP | 2.47 - 2.7 | ChemScene, PubChemLite[5][7] |

Molecular Structure

The structure of this compound is defined by the ortho-positioning of the nitro group relative to the amino group on the 4-tert-butylaniline backbone.

Caption: Proposed synthetic workflow for this compound.

This multi-step process, analogous to general methods for preparing substituted nitroanilines, ensures higher regioselectivity and minimizes oxidation. [8][9]

Analytical Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of this compound. The following protocols are based on standard methodologies for the analysis of nitroanilines and related compounds. [3][10][11]

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically effective for separating nitroanilines from starting materials and byproducts.

-

Objective: To determine the purity of a this compound sample and quantify it against a standard.

-

Instrumentation:

-

HPLC system with a UV-Vis detector.

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Methodology:

-

Standard Preparation: Accurately weigh ~10 mg of a reference standard of this compound and dissolve in a 10 mL volumetric flask using methanol or acetonitrile to create a 1 mg/mL stock solution. Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution.

-

Sample Preparation: Prepare a sample solution at a concentration of ~10 µg/mL in the mobile phase.

-

Chromatographic Conditions:

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a retention time of 3-7 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Set based on a UV scan; likely in the range of 240-280 nm or ~380 nm, characteristic for nitroanilines.

-

-

Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the purity of the sample by area percent and its concentration by comparing its peak area to the calibration curve.

-

-

Causality: The C18 stationary phase provides excellent retention for moderately polar compounds like nitroanilines. The acetonitrile/water mobile phase allows for fine-tuning of the retention time. UV detection is highly sensitive for aromatic compounds containing chromophores like the nitro group.

Spectroscopic Characterization

NMR provides detailed information about the molecular structure. Predicted chemical shifts are based on the analysis of related structures such as 4-tert-butylaniline and other substituted nitroanilines. [12][13][14]

-

¹H NMR (Proton NMR)

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Expected Signals:

-

~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.

-

~4.0-5.5 ppm (broad singlet, 2H): The two protons of the amino (-NH₂) group. The chemical shift can vary significantly based on solvent and concentration.

-

~6.8-7.5 ppm (multiplet, 3H): Three protons on the aromatic ring. The substitution pattern will result in a complex splitting pattern (likely an ABX system or similar), with distinct signals for the protons ortho and meta to the amino group. The proton adjacent to the nitro group will be the most downfield.

-

-

-

¹³C NMR (Carbon NMR)

-

Expected Signals:

-

~31 ppm: Methyl carbons of the tert-butyl group.

-

~35 ppm: Quaternary carbon of the tert-butyl group.

-

~110-155 ppm: Six distinct signals for the aromatic carbons, with carbons attached to the nitro and amino groups being the most deshielded.

-

-

IR spectroscopy is used to identify the presence of key functional groups.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or a thin film.

-

Expected Characteristic Peaks: [15][16][17] * 3500-3300 cm⁻¹ (two bands): Asymmetric and symmetric N-H stretching of the primary amine.

-

2960-2870 cm⁻¹ (strong): C-H stretching of the tert-butyl group.

-

~1620 cm⁻¹: N-H bending (scissoring) vibration.

-

~1530 cm⁻¹ (strong): Asymmetric NO₂ stretching.

-

~1350 cm⁻¹ (strong): Symmetric NO₂ stretching.

-

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Technique: Electrospray Ionization (ESI) or Electron Impact (EI).

-

Expected Results:

-

Molecular Ion Peak (M⁺): At m/z = 194.11 (for EI) or [M+H]⁺ at m/z = 195.11 (for ESI). [7] * Key Fragments: Common fragmentation would involve the loss of a methyl group ([M-15]⁺), resulting in a peak at m/z ~179, or the loss of the entire nitro group ([M-46]⁺) at m/z ~148.

-

Caption: A typical analytical workflow for compound validation.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

-

Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It may also cause an allergic skin reaction. [3]A full review of the Safety Data Sheet (SDS) is mandatory before handling. [18]* Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood. [18]* Storage: Store in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere. [5]

Conclusion

This compound is a valuable chemical intermediate with a precise molecular weight of 194.23 g/mol . This guide provides a comprehensive framework for its synthesis and analytical validation, empowering researchers with the necessary technical details for its effective use. The provided protocols for HPLC and various spectroscopic methods serve as a robust starting point for quality control and structural confirmation. Adherence to strict safety protocols is paramount when handling this compound.

References

-

Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (2011). LCGC International. [Link]

-

Experiment 4: TLC and HPLC of Nitroanilines. Scribd. [Link]

-

Liu, Y., He, L., Wang, M. M., Cao, Y., He, H. Y., & Fan, K. N. (2012). Electronic Supplementary Information. Royal Society of Chemistry. [Link]

-

4-(tert-butyl)-3-nitroaniline (C10H14N2O2). PubChemLite. [Link]

-

Specifications of this compound. Capot Chemical. [Link]

-

4-(Tert-butyl)-3-nitroaniline | C10H14N2O2 | CID 316163. PubChem. [Link]

- Synthesis method of substituted nitroaniline.

-

FT-IR spectra of p-nitroaniline (a) control and (b) treated. ResearchGate. [Link]

-

Aniline, n-tert-butyl-4-tert-butyl-. NIST WebBook. [Link]

-

MSDS of this compound. (2018). Capot Chemical. [Link]

-

Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda. [Link]

-

3-Nitroaniline. Wikipedia. [Link]

-

Supplier CAS No 31951-12-9. BuyersGuideChem. [Link]

Sources

- 1. chempanda.com [chempanda.com]

- 2. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. 4-(Tert-butyl)-3-nitroaniline | C10H14N2O2 | CID 316163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 31951-12-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. PubChemLite - 4-(tert-butyl)-3-nitroaniline (C10H14N2O2) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN103848706A - Synthesis method of substituted nitroaniline - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. rsc.org [rsc.org]

- 13. 4-tert-Butylaniline(769-92-6) 1H NMR [m.chemicalbook.com]

- 14. 4-TERT-BUTYL-3-NITROBENZOIC ACID(59719-78-7) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Aniline, n-tert-butyl-4-tert-butyl- [webbook.nist.gov]

- 17. 4-tert-Butylaniline(769-92-6) IR Spectrum [m.chemicalbook.com]

- 18. capotchem.cn [capotchem.cn]

"spectroscopic data of 4-tert-butyl-3-nitroaniline"

An In-Depth Technical Guide to the Spectroscopic Profile of 4-tert-Butyl-3-nitroaniline

This guide provides a comprehensive analysis of the spectroscopic characteristics of this compound (C₁₀H₁₄N₂O₂; Molar Mass: 194.23 g/mol ).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to offer a robust framework for the identification and characterization of this molecule. In the absence of extensively published experimental spectra, this guide leverages foundational knowledge of functional group analysis and substituent effects to predict the compound's signature in key analytical techniques.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic compound featuring a benzene ring substituted with an amino group, a nitro group, and a bulky tert-butyl group. The relative positions of these groups—particularly the electron-donating amino group and the electron-withdrawing nitro group—create a unique electronic environment that profoundly influences the molecule's spectroscopic signature. The sterically demanding tert-butyl group further impacts the conformation and reactivity of the compound.

A thorough spectroscopic analysis is essential for confirming the identity, purity, and structure of synthesized this compound. This guide will explore the predicted data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy Analysis

The IR spectrum provides critical information about the functional groups present in a molecule. For this compound, the key diagnostic peaks arise from the primary amine (N-H), the nitro group (N-O), the tert-butyl group (C-H), and the aromatic ring.

Interpretation of Key Vibrational Frequencies:

-

N-H Stretching: As a primary aromatic amine, two distinct N-H stretching bands are expected in the 3500-3300 cm⁻¹ region.[3][4][5] The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is the symmetric stretch.[4][5]

-

C-H Stretching: Aliphatic C-H stretching from the tert-butyl group will appear just below 3000 cm⁻¹. Aromatic C-H stretching vibrations are typically observed as weaker bands above 3000 cm⁻¹.

-

N-O Stretching: The nitro group is characterized by two strong and easily identifiable stretching vibrations.[6][7] The asymmetric N-O stretch is expected in the 1550-1475 cm⁻¹ range, and the symmetric stretch appears between 1360-1290 cm⁻¹.[7][8]

-

N-H Bending: The scissoring vibration of the primary amine (N-H bend) typically appears in the 1650-1580 cm⁻¹ region.[4][5] This peak can sometimes be obscured by or overlap with aromatic ring vibrations.

-

Aromatic C=C Stretching: The benzene ring will produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: The stretching vibration for the C-N bond in aromatic amines is typically a strong band found in the 1335-1250 cm⁻¹ range.[4][9]

Predicted IR Data Summary

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric Stretch | ~3450 | Medium |

| N-H Symmetric Stretch | ~3360 | Medium |

| Aromatic C-H Stretch | ~3100-3000 | Weak-Medium |

| Aliphatic C-H Stretch | ~2960-2870 | Strong |

| N-H Bend (Scissoring) | ~1620 | Medium-Strong |

| Aromatic C=C Stretch | ~1600, ~1500, ~1450 | Variable |

| NO₂ Asymmetric Stretch | ~1530 | Strong |

| NO₂ Symmetric Stretch | ~1350 | Strong |

| Aromatic C-N Stretch | ~1280 | Strong |

| Aromatic C-H Out-of-Plane Bends | ~900-675 | Medium-Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to apply firm and consistent contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The software will automatically perform the background subtraction. Process the resulting spectrum to identify and label the key absorption peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical environment of each proton (¹H) and carbon (¹³C) atom determines its resonance frequency (chemical shift).

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the three aromatic protons, the two amine protons, and the nine equivalent protons of the tert-butyl group.

Interpretation of Predicted ¹H NMR Spectrum:

-

Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. Its chemical shift can vary significantly (predicted here around 4.0-5.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent and will produce a sharp singlet at approximately 1.3-1.5 ppm.[10] This upfield shift is characteristic of aliphatic protons shielded from the aromatic ring current.

-

Aromatic Protons (-C₆H₃): The three protons on the benzene ring are in different chemical environments and will appear as distinct signals in the aromatic region (6.5-8.0 ppm).

-

The proton at the C2 position, ortho to the nitro group and meta to the amine, is expected to be the most deshielded due to the strong electron-withdrawing effect of the adjacent NO₂ group. It will likely appear as a doublet.

-

The proton at the C6 position, ortho to the amine and meta to the nitro group, will be shifted upfield relative to benzene due to the electron-donating nature of the NH₂ group.[11] It is expected to appear as a doublet.

-

The proton at the C5 position, meta to the amine and ortho to the tert-butyl group, will experience a complex combination of effects. It is expected to appear as a doublet of doublets.

-

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH ₃)₃ | ~1.4 | Singlet (s) | 9H |

| -NH ₂ | ~4.5 | Broad Singlet (br s) | 2H |

| Aromatic H -5 | ~6.8 | Doublet of Doublets (dd) | 1H |

| Aromatic H -6 | ~7.1 | Doublet (d) | 1H |

| Aromatic H -2 | ~7.6 | Doublet (d) | 1H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Interpretation of Predicted ¹³C NMR Spectrum:

-

Tert-Butyl Carbons: The three equivalent methyl carbons of the tert-butyl group will appear upfield around 30-32 ppm. The quaternary carbon of this group will be found slightly further downfield, around 35 ppm.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts.

-

C1 (C-NH₂): This carbon is attached to the electron-donating amino group and is expected to be shielded, but its shift is influenced by the adjacent nitro-substituted carbon.

-

C3 (C-NO₂): The carbon bearing the strongly electron-withdrawing nitro group will be significantly deshielded and appear far downfield.

-

C4 (C-tBu): The ipso-carbon attached to the tert-butyl group will also be deshielded.

-

The remaining carbons (C2, C5, C6) will have shifts determined by their positions relative to the three substituents. In substituted anilines, the chemical shifts of ring carbons are sensitive to the electronic properties of the substituents.[12][13]

-

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(C H₃)₃ | ~31 |

| -C (CH₃)₃ | ~35 |

| Aromatic C5 | ~115 |

| Aromatic C6 | ~118 |

| Aromatic C2 | ~125 |

| Aromatic C4 | ~145 |

| Aromatic C1 | ~148 |

| Aromatic C3 | ~150 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to optimize homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical starting points.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required. A proton-decoupled sequence is used to simplify the spectrum to singlets for each carbon.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phase-corrected, baseline-corrected, and referenced (typically to the residual solvent peak or internal standard like TMS).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the ionized molecule and its fragments. For this compound (MW = 194.23), the molecular ion peak is a key identifier.

Interpretation of Predicted Mass Spectrum:

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 194. This corresponds to the intact molecule having lost one electron.

-

Key Fragmentation Pathways: Aromatic nitro compounds and alkyl-substituted benzenes exhibit characteristic fragmentation patterns.[14]

-

Loss of a Methyl Group ([M-15]⁺): A common fragmentation for tert-butyl groups is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. This would result in a prominent peak at m/z = 179.

-

Loss of a Nitro Group ([M-46]⁺): The C-NO₂ bond can cleave, leading to the loss of a nitro radical (•NO₂) and a fragment at m/z = 148. The fragmentation of p-nitroaniline often involves the loss of the nitro group.[15]

-

Loss of Nitric Oxide ([M-30]⁺): Rearrangement followed by the loss of nitric oxide (•NO) is also a common pathway for aromatic nitro compounds, which would yield a peak at m/z = 164.

-

Predicted Mass Spectrometry Data Summary

| m/z | Proposed Fragment Identity |

|---|---|

| 194 | [M]⁺• (Molecular Ion) |

| 179 | [M - CH₃]⁺ |

| 164 | [M - NO]⁺ |

| 148 | [M - NO₂]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Integrated Spectroscopic Workflow

The characterization of a novel or synthesized compound is a multi-step process where each analytical technique provides complementary information.

Caption: General workflow for spectroscopic characterization.

Safety and Handling

While comprehensive toxicological data for this compound is not widely available, compounds of this class (nitroanilines) should be handled with care.[16] Many nitroaromatic compounds and anilines are toxic and may cause irritation upon contact.[17][18][19]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[17] Avoid contact with skin and eyes.[16]